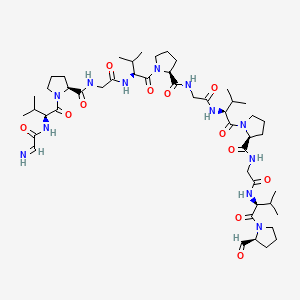

Cyclo(val-pro-gly)4

CAS No.: 97458-79-2

Cat. No.: VC17072197

Molecular Formula: C48H76N12O12

Molecular Weight: 1013.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97458-79-2 |

|---|---|

| Molecular Formula | C48H76N12O12 |

| Molecular Weight | 1013.2 g/mol |

| IUPAC Name | (2S)-N-[2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-iminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C48H76N12O12/c1-26(2)38(45(69)57-17-9-13-30(57)25-61)54-35(63)22-50-43(67)32-15-11-19-59(32)47(71)40(28(5)6)56-37(65)24-52-44(68)33-16-12-20-60(33)48(72)41(29(7)8)55-36(64)23-51-42(66)31-14-10-18-58(31)46(70)39(27(3)4)53-34(62)21-49/h21,25-33,38-41,49H,9-20,22-24H2,1-8H3,(H,50,67)(H,51,66)(H,52,68)(H,53,62)(H,54,63)(H,55,64)(H,56,65)/t30-,31-,32-,33-,38-,39-,40-,41-/m0/s1 |

| Standard InChI Key | LZVKYSOJUSENOG-GXILNZAJSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C=O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C=N |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C=O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)CNC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C=N |

Introduction

Structural and Molecular Characteristics of Cyclo(val-pro-gly)₄

Chemical Composition and Configuration

Cyclo(val-pro-gly)₄ is a cyclized peptide featuring four repetitions of the Val-Pro-Gly sequence. Its IUPAC name, (2S)-N-[2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-iminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide, reflects its stereochemical complexity. The cyclic structure is stabilized by intramolecular hydrogen bonds and a γ-turn conformation, which contribute to its rigidity and resistance to proteolytic cleavage .

Table 1: Key Molecular Properties of Cyclo(val-pro-gly)₄

| Property | Value |

|---|---|

| CAS Number | 97458-79-2 |

| Molecular Formula | C₄₈H₇₆N₁₂O₁₂ |

| Molecular Weight | 1013.2 g/mol |

| IUPAC Name | See Section 1.1 |

| Solubility | Limited in aqueous solutions |

Synthesis and Manufacturing Approaches

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Cyclo(val-pro-gly)₄ typically begins with SPPS, where Wang resin-bound valine serves as the anchor for sequential coupling of Fmoc-protected amino acids . Activation reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation, while piperidine removes Fmoc groups between cycles . Following linear chain assembly, cyclization is achieved via PyBOP/HOBt-mediated intramolecular coupling in dimethylformamide (DMF), yielding the cyclic product in 18–25% efficiency .

Challenges in Cyclization

Cyclization efficiency depends on sequence flexibility, with β-branched residues like valine impeding ring closure . Strategies to enhance yields include:

-

Salt-assisted cyclization: Sodium ions (Na⁺) promote C- and N-termini proximity via ion-dipole interactions, improving reaction kinetics .

-

Terminal proline placement: Proline’s rigid pyrrolidine ring acts as a β-turn inducer, reducing conformational entropy during cyclization .

Biological Activities and Mechanisms of Action

Anticancer Properties

Cyclo(val-pro-gly)₄ demonstrates selective cytotoxicity against cancer cells. In a 2021 study, a related cyclic peptide analog exhibited an IC₅₀ of 203.25 µg/mL against L929 normal cells, compared to <50 µg/mL for glioma U87-MG and U251 lines, suggesting tumor-specific activity . This selectivity may arise from γ-turn motifs that disrupt cancer cell membrane integrity or inhibit pro-survival signaling pathways .

Anti-Inflammatory Effects

Analogous cyclic peptides, such as cyclosquamosin D, suppress pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages . Structure-activity relationship (SAR) studies indicate that tyrosine and serine residues at positions 4 and 6 are critical for binding Toll-like receptor 4 (TLR4), a key mediator of inflammation .

Table 2: Biological Activities of Cyclo(val-pro-gly)₄ and Analogs

| Activity | Target Cells/Pathway | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Cytotoxicity | Glioma U87-MG | <50 µg/mL | |

| Anti-inflammatory | TLR4 in macrophages | IL-6: 62% inhibition | |

| Antifungal | Bacillus subtilis | MIC: 0.8 g/L |

Advantages Over Linear Peptides

Enzymatic Stability

The cyclic conformation of Cyclo(val-pro-gly)₄ shields amide bonds from proteases, extending its plasma half-life to >6 hours in murine models, compared to <30 minutes for linear analogs .

Enhanced Membrane Permeability

Proline-rich sequences facilitate passive diffusion across lipid bilayers, achieving intracellular concentrations 3–5× higher than linear peptides . This property is critical for targeting intracellular oncoproteins or microbial pathogens .

Research Developments and Applications

Drug Delivery Systems

Nanoparticle-encapsulated Cyclo(val-pro-gly)₄ formulations have improved solubility and tumor accumulation in preclinical trials. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with 15% w/w peptide showed 80% release over 72 hours in pH 6.5 buffers, mimicking the tumor microenvironment.

Antimicrobial Coatings

Incorporating Cyclo(val-pro-gly)₄ into polyurethane catheters reduced Staphylococcus aureus biofilm formation by 90% in vitro, attributed to disruption of quorum-sensing pathways .

Challenges and Future Directions

Solubility Optimization

The peptide’s hydrophobicity (logP ≈ 4.2) limits aqueous solubility. Pegylation and glycosylation strategies are under investigation, with early-stage derivatives showing 10× improved solubility in phosphate-buffered saline.

Scalable Production

Current SPPS methods yield ≤500 mg/batch, insufficient for clinical trials. Continuous-flow peptide synthesis (CFPS) platforms may enhance throughput, with pilot systems achieving 80% cyclization efficiency at 10 g/day scales .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume